molecular formula C23H23N7OS B2469328 (4-methyl-2-phenylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1172536-50-3

(4-methyl-2-phenylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2469328
CAS RN: 1172536-50-3
M. Wt: 445.55
InChI Key: FYBLNPCFRUZBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methyl-2-phenylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N7OS and its molecular weight is 445.55. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Potential

One study focuses on a compound with a similar structure used as a promising anticonvulsant drug candidate, highlighting the development and validation of an HPLC method for determining related substances of this potential active pharmaceutical ingredient. The drug substance was thoroughly explored for stability under various stress conditions, showing sensitivity to peroxide, alkali, and acid decomposition, leading to the formation of unidentified impurities (Severina et al., 2021).

Antimicrobial and Anticancer Activities

Another study synthesized novel pyrazole derivatives incorporating thiazolo and pyrazolyl moieties, evaluated for antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial efficacy (Hafez et al., 2016).

Synthesis for Chemical Analysis

The research also includes studies on the synthesis of related compounds for analytical purposes, such as the determination of technical pyrazon in herbicide formulations using gas chromatography. This demonstrates the application of related chemical structures in developing analytical methods for environmental and agricultural chemicals (Výboh et al., 1974).

Development of Antiviral Agents

Compounds with structural similarities have been investigated for their potential as antiviral agents. One study detailed the synthesis of derivatives targeting specific viral infections, highlighting the utility of such structures in developing new therapeutic agents against viruses (Attaby et al., 2006).

Molecular Docking Studies for Drug Development

Further research includes molecular docking studies to evaluate the binding interactions of synthesized compounds with biological targets, providing valuable insights for drug development. These studies are crucial for understanding how structural variations in compounds can influence their biological activities and potential therapeutic applications (Katariya et al., 2021).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that they may have various molecular and cellular effects.

properties

IUPAC Name

(4-methyl-2-phenyl-1,3-thiazol-5-yl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7OS/c1-16-21(32-22(25-16)18-7-4-3-5-8-18)23(31)29-13-11-28(12-14-29)19-15-20(27-17(2)26-19)30-10-6-9-24-30/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBLNPCFRUZBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)N5C=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.